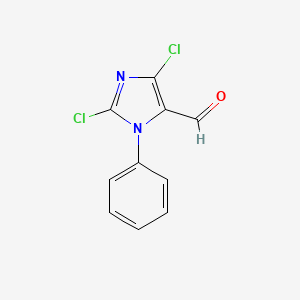
N-(2-bromoethyl)-2-methoxybenzamide
Übersicht
Beschreibung
N-(2-Bromoethyl)-2-methoxybenzamide (BEMB) is an organic compound with a wide range of applications in the scientific and medical fields. It is a member of the benzamide family and is composed of a benzene ring connected to an amide group. BEMB is a white crystalline solid with a melting point of 127-128°C and a boiling point of 233-235°C. Its molecular formula is C9H11BrNO2, and its molecular weight is 247.09 g/mol.
Wissenschaftliche Forschungsanwendungen
Antidopaminergic Properties and Neuroleptic Agents : Research on substituted 6-methoxysalicylamides, derived from similar methoxybenzamide compounds, has demonstrated potential neuroleptic (antipsychotic) properties due to their antidopaminergic effects. These compounds, when featuring lipophilic substituents and certain side chains, showed significant activity in inhibiting dopamine-related behaviors in vivo, suggesting a structural requirement for activity that could be relevant to the study of N-(2-bromoethyl)-2-methoxybenzamide in neuropharmacology (de Paulis et al., 1985).
Antibacterial Agents : The exploration of 3-methoxybenzamide derivatives has led to the identification of compounds with potent antibacterial properties, particularly against Staphylococcus species. This research underlines the potential of methoxybenzamide derivatives, including N-(2-bromoethyl)-2-methoxybenzamide, in developing new antibacterial agents with improved pharmaceutical properties (Haydon et al., 2010).
Cell Division Inhibition : Studies on methoxybenzamide compounds have revealed their ability to inhibit the bacterial cell division protein FtsZ. This effect, leading to cell filamentation and eventual lysis, indicates the potential application of N-(2-bromoethyl)-2-methoxybenzamide in investigating bacterial cell division mechanisms and developing antibacterial strategies (Ohashi et al., 1999).
Chemical Synthesis and Catalysis : Research involving N-methoxybenzamides has demonstrated their use in directed C-H bond activation and olefination processes. This indicates the broader utility of methoxybenzamides in synthetic chemistry, potentially extending to N-(2-bromoethyl)-2-methoxybenzamide for the synthesis of complex organic molecules through Rh(III)-catalyzed reactions (Rakshit et al., 2011).
Antidiabetic and Metabolic Disorders : Certain benzamide derivatives have been explored for their antidiabetic effects through dual activation of PPARα/γ, leading to improved glucose and lipid profiles in animal models. This suggests a possible research avenue for N-(2-bromoethyl)-2-methoxybenzamide in metabolic disorder therapeutics (Jung et al., 2017).
Antioxidant Activity : Benzamide derivatives, including those with methoxy groups, have shown significant radical scavenging activity, indicating their potential as natural antioxidants. This property could be relevant to the research on N-(2-bromoethyl)-2-methoxybenzamide in the context of oxidative stress-related conditions (Li et al., 2012).
Eigenschaften
IUPAC Name |
N-(2-bromoethyl)-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-14-9-5-3-2-4-8(9)10(13)12-7-6-11/h2-5H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEDEPKBTMBPLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromoethyl)-2-methoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1521494.png)
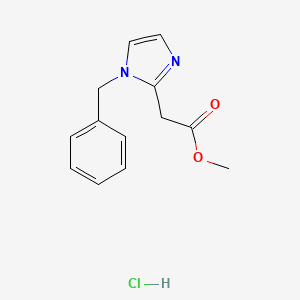

![1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B1521497.png)

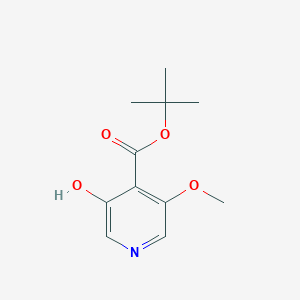
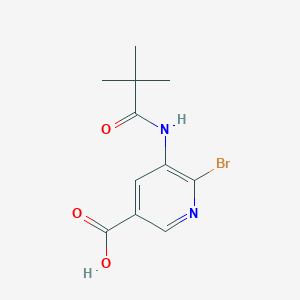
![(S)-1-Boc-4-[2-(cbz-amino)isopentanoyl]piperazine](/img/structure/B1521506.png)
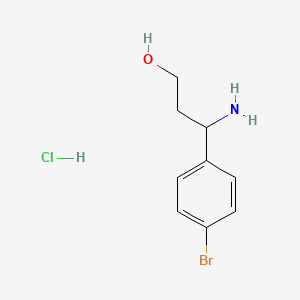
![N-[3-(2-Aminophenoxy)phenyl]acetamide hydrochloride](/img/structure/B1521511.png)
![(6-Bromofuro[3,2-b]pyridin-2-yl)methanol](/img/structure/B1521512.png)
